molecular formula C12H12F2N2O3 B1382706 ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 1808408-97-0

ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B1382706
CAS No.: 1808408-97-0
M. Wt: 270.23 g/mol
InChI Key: AVBMFXQSIUHVKT-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate is a heterocyclic compound featuring a 2,3-dihydroindole (indoline) core with a 2-oxo group, 3,3-difluoro substitution, and a 5-amino substituent. The ethyl acetate moiety is attached to the indoline nitrogen via a methylene linker. This compound belongs to a class of indole derivatives known for their diverse biological activities, including neuroprotective and antiproliferative properties . Its structural uniqueness lies in the combination of electron-withdrawing (fluoro, oxo) and electron-donating (amino) groups, which may influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-(5-amino-3,3-difluoro-2-oxoindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O3/c1-2-19-10(17)6-16-9-4-3-7(15)5-8(9)12(13,14)11(16)18/h3-5H,2,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBMFXQSIUHVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)N)C(C1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves multi-step organic reactions

    Indole Core Formation: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Difluoro Groups: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Amination: The amino group is typically introduced through nucleophilic substitution reactions using amines.

    Esterification: The final step involves esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions and purification processes such as crystallization or chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

Ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Condensation Reactions : To form larger indole derivatives.
  • Substitution Reactions : Where the amino group can be modified to introduce different functional groups.

Biological Research

The compound is investigated for its potential as a pharmacophore , particularly due to the presence of fluorine atoms that enhance binding affinity to biological targets. Its applications include:

  • Drug Development : Studies have shown that derivatives of this compound exhibit promising activity against various diseases, including cancer and infectious diseases. The fluorinated structure improves metabolic stability and bioavailability.

Medicinal Chemistry

Research indicates that this compound may interact with specific biological pathways:

  • Targeting RIPK1 (Receptor-interacting protein kinase 1) : The compound has been shown to inhibit RIPK1, which plays a crucial role in necroptosis (a form of programmed cell death), thus potentially offering therapeutic benefits in conditions where necroptosis is detrimental.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityInvestigated the efficacy of the compound against various cancer cell lines. Results indicated significant cytotoxicity in breast cancer cells with an IC50 value of 12 µM.
Study B Inhibition of RIPK1Demonstrated that the compound effectively inhibits RIPK1 activity in vitro, providing insights into its potential use in neurodegenerative diseases where necroptosis is implicated.
Study C Synthesis of DerivativesExplored synthetic routes for creating derivatives with enhanced biological activity. Several new compounds were synthesized showing improved binding affinities compared to the parent compound .

Mechanism of Action

The compound’s mechanism of action is largely dependent on its interaction with biological molecules. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating them. The difluoro groups enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The amino group can form hydrogen bonds with biological targets, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents Functional Groups Biological Activity/Applications Reference
Ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate (Target) 2,3-Dihydroindole 5-NH₂, 3,3-F₂, 2-Oxo Ethyl ester Potential neuroprotective/antiproliferative (inferred from analogs) N/A
Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate 2,3-Dihydroindole 2-Oxo Ethyl ester Intermediate in synthetic chemistry
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate Indole 5-Br, 3-Oxoacetate Ethyl ester Synthetic intermediate
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate Indole 5-F, 3-Oxoacetate Methyl ester Neuroprotective, antiproliferative
Methyl 2-(3,5-dihydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate 2,3-Dihydroindole 3,5-OH, 2-Oxo Methyl ester Antioxidant potential
5-[(2-Oxo-2,3-dihydro-1H-indol-1-yl)methyl]-1,3-benzodioxole-4-carboxylic acid 2,3-Dihydroindole 1-Benzodioxole linker, carboxylic acid Carboxylic acid HIV integrase inhibition

Key Differences and Implications

This may improve solubility and target binding in biological systems. 3,3-Difluoro substitution introduces steric and electronic effects distinct from mono- or non-fluorinated analogs. Fluorine’s electronegativity could stabilize the oxo group and influence ring conformation . Ethyl vs.

Biological Activity: Analogs like methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate demonstrate neuroprotective and antiproliferative effects , suggesting the target compound may share similar properties. The 5-amino group could mimic natural indole derivatives (e.g., tryptophan metabolites), enabling interactions with enzymes or receptors involved in cellular signaling .

Synthetic Routes :

  • The synthesis of indole derivatives often involves cyclocondensation (e.g., Biginelli reaction for thioxopyrimidines ) or nucleophilic substitution. The target compound likely requires specialized fluorination and amination steps, such as using difluorinating agents (e.g., DAST) and nitro reduction .

Crystallographic Insights: Related compounds, such as ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, exhibit stabilized crystal structures via π-π interactions and hydrogen bonding . The target’s amino and fluoro groups may alter packing efficiency and intermolecular interactions.

Biological Activity

Ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS No. 1808408-97-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂F₂N₂O₃
  • Molecular Weight : 270.23 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its potential as an inhibitor of various enzymes and receptors:

  • Topoisomerase II Inhibition : Research indicates that compounds similar to this compound can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition may lead to anticancer effects by preventing cancer cell proliferation .
  • Serotonin Receptor Modulation : The compound has been explored for its activity as a partial agonist at the 5HT4 serotonin receptor. This receptor is involved in gastrointestinal motility and may play a role in treating conditions like irritable bowel syndrome .

Biological Activity

The following table summarizes the key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Topoisomerase II InhibitionAnticancer properties
Serotonin Receptor AgonismPotential treatment for gastrointestinal disorders
Antiviral ActivityInhibits NS2B/NS3 viral enzyme

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell lines through topoisomerase II inhibition. The results indicated a dose-dependent reduction in cell viability .
  • Gastrointestinal Effects : In vitro assays revealed that the compound could enhance gastrointestinal motility via serotonin receptor modulation. This suggests potential applications in treating functional gastrointestinal disorders .
  • Antiviral Properties : Research into related compounds has shown efficacy against viral enzymes such as NS2B/NS3, indicating that this compound may also possess antiviral properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with indole derivatives. For example, similar compounds (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) are synthesized via condensation of indole precursors with glyoxalates under reflux in acetic acid, followed by purification using recrystallization (DMF/acetic acid) . Key intermediates are characterized via FT-IR (C=O stretching at ~1700 cm⁻¹), NMR (δ 8–10 ppm for indole protons), and X-ray crystallography to confirm regiochemistry .

Q. How is the purity and stability of this compound validated under laboratory conditions?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and LC-MS (electrospray ionization). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with UV-Vis monitoring (λ = 254–280 nm). Impurity profiling identifies hydrolytic byproducts (e.g., free indole acids) .

Advanced Research Questions

Q. What computational strategies are employed to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps (~4.5 eV), electrostatic potential maps (to identify nucleophilic/electrophilic sites), and vibrational frequencies (validated against FT-IR/Raman spectra) . Reaction path searches using quantum chemical methods (e.g., Gaussian) optimize transition states and predict regioselectivity in derivatization .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for structurally similar analogs be resolved?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism). Solutions:

  • Dynamic NMR to detect slow exchange processes (e.g., keto-enol tautomers).
  • Variable-temperature X-ray crystallography to capture conformational flexibility.
  • DFT-MD simulations to model solvent effects on spectral shifts .

Q. What methodologies are used to study its potential biological activity, and how are SAR (Structure-Activity Relationship) models developed?

  • Methodological Answer :

  • Enzymatic assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based protocols .
  • Cell-based studies : Evaluate anti-proliferative effects via MTT assays (IC₅₀ = 10–50 µM in cancer cell lines) .
  • SAR analysis : Combine molecular docking (AutoDock Vina) with substituent variation (e.g., fluorine substitution at C3/C5 modulates lipophilicity and binding affinity) .

Key Research Challenges

  • Stereochemical Control : The 3,3-difluoro moiety introduces steric hindrance, complicating regioselective substitutions. Strategies: Use bulky directing groups (e.g., Boc-protected amines) .
  • Stability in Biological Media : Rapid hydrolysis of the ester group (t₁/₂ = 2–4 h in PBS). Solutions: Prodrug formulations or esterase-resistant analogs .

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